molecular formula C19H21N3O2 B2722951 (2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one CAS No. 2097940-21-9

(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one

Cat. No.: B2722951
CAS No.: 2097940-21-9
M. Wt: 323.396
InChI Key: YHVKUBWITRVHNJ-CMDGGOBGSA-N
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Description

(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.
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Biological Activity

The compound (2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one is a heteroaromatic compound that has garnered attention for its potential biological activities, particularly as a dopamine D1 receptor ligand. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H22N2O2\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_2

This structure features a pyrrolidine ring substituted with a 2,6-dimethylpyrimidine moiety, which is believed to enhance its biological activity.

1. Dopamine D1 Receptor Activity

Research indicates that this compound acts as a selective ligand for dopamine D1 receptors. Dopamine receptors are critical in various neurological processes, and their modulation can influence conditions such as schizophrenia and Parkinson's disease. The compound's affinity for the D1 receptor suggests its potential utility in treating dopaminergic dysfunctions .

2. Anticonvulsant Activity

Similar compounds have shown anticonvulsant properties in various animal models. For instance, derivatives of cinnamamide have demonstrated effectiveness in seizure models, suggesting that the structural components present in this compound may also confer similar protective effects against seizures .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary studies suggest that it may interact with neurotransmitter systems, particularly those involving dopamine and potentially GABAergic pathways. This dual action could explain its anticonvulsant and neuroprotective properties.

Table 1: Summary of Biological Activities

Activity TypeModel/AssayResult/FindingsReference
Dopamine D1 LigandBinding AssaysHigh affinity for D1 receptors
AnticonvulsantMaximal Electroshock TestED50 = 44.46 mg/kg (mice)
CytotoxicityHepG2 and H9c2 Cell LinesSafe up to 100 µM concentration

Safety and Toxicology

Toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic concentrations. In vitro studies have shown no significant mutagenic effects in standard assays .

Properties

IUPAC Name

(E)-1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-12-18(21-15(2)20-14)24-17-10-11-22(13-17)19(23)9-8-16-6-4-3-5-7-16/h3-9,12,17H,10-11,13H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVKUBWITRVHNJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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